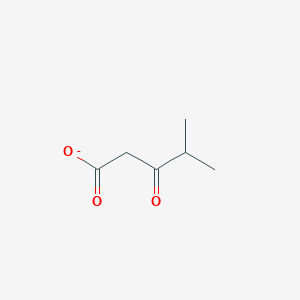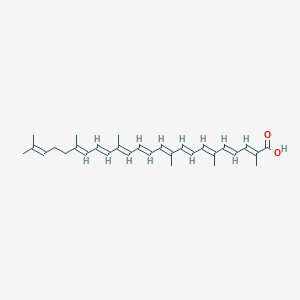
4,4'-Diaponeurosporenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-diaponeurosporenoic acid is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a bacterial metabolite. It is an apo carotenoid triterpenoid, an alpha,beta-unsaturated monocarboxylic acid and an olefinic compound. It is a conjugate acid of a 4,4'-diaponeurosporenoate. It derives from a hydride of a 4,4'-diapolycopene.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4,4'-Diaponeurosporene, a derivative of 4,4'-Diaponeurosporenic acid, has been identified as a potent antioxidant. It is produced by Lactobacillus plantarum and demonstrates significantly higher radical scavenging abilities compared to butylated hydroxytoluene (BHT), a well-known antioxidant food additive. This makes it a potentially useful ingredient for the development of functional probiotic industries (Kim et al., 2020).
Enhanced Production in Probiotics
The optimization of culture conditions for Lactiplantibacillus plantarum, a producer of 4,4'-Diaponeurosporene, has been achieved. This optimization leads to a significant increase in the production of this compound, suggesting its feasibility for industrial-scale production. This could have implications for its use in the food, cosmetics, and pharmaceutical industries (Siziya et al., 2022).
Role in Various Bacteria
4,4'-Diaponeurosporene and its isomers have been identified in various food-associated bacteria, indicating a broader biological role of this compound across different microbial species. This discovery expands the potential applications of 4,4'-Diaponeurosporenic acid in food technology and microbiology research (Breithaupt et al., 2001).
Therapeutic Potential
There is evidence suggesting the therapeutic potential of 4,4'-Diaponeurosporene, particularly in the treatment of inflammatory diseases. This is supported by the identification of a biosynthetic pathway for this compound in Bacillus megaterium, highlighting its pharmaceutical importance (Hartz et al., 2018).
Role in Carotenoid Biosynthesis
Research on the biosynthetic pathway of carotenoids, including 4,4'-Diaponeurosporenic acid, in Staphylococcus aureus has provided insights into the microbial production of these compounds. This research may inform the development of novel microbial cell factories for carotenoid production (Kim & Lee, 2012).
Potential in Treating Colitis
4,4'-Diaponeurosporene has shown promise in treating colitis. A study demonstrated that oral administration of 4,4'-Diaponeurosporene-producing Bacillus subtilis significantly ameliorated colitis symptoms in mice, indicating potential therapeutic applications (Jing et al., 2017).
Genomic Insights
Genome analysis of Lactobacillus plantarum has revealed a well-conserved C30 carotenoid biosynthetic pathway, including the crtM–crtN operon responsible for 4,4'-Diaponeurosporene biosynthesis. This genomic information could further elucidate the functions of genes involved in isoprenoid biosynthesis (Kim et al., 2020).
Eigenschaften
Produktname |
4,4'-Diaponeurosporenic acid |
|---|---|
Molekularformel |
C30H40O2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |
InChI |
InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |
InChI-Schlüssel |
NXJSQJIGCCIMAE-ORIYTCASSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



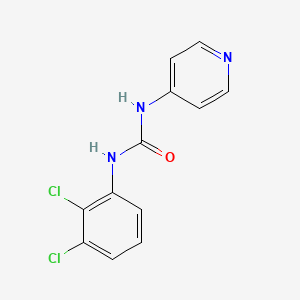
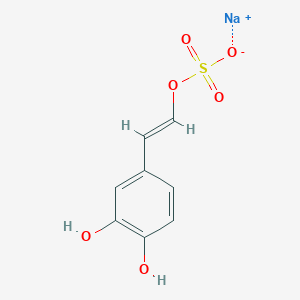
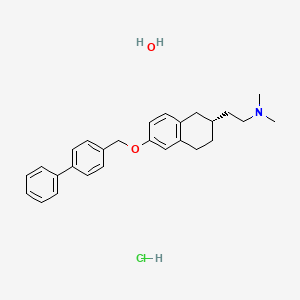
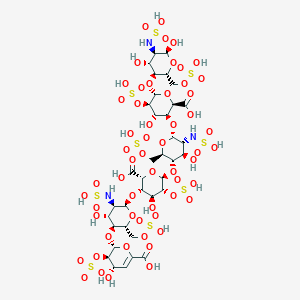
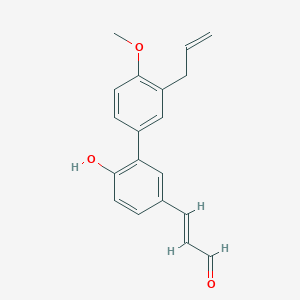
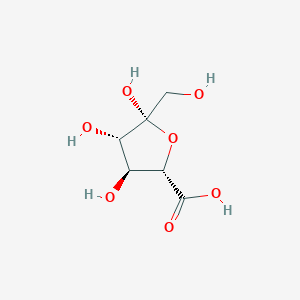
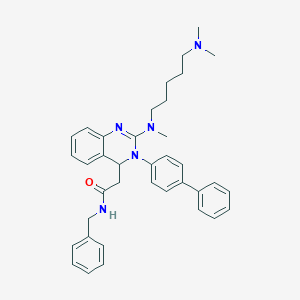
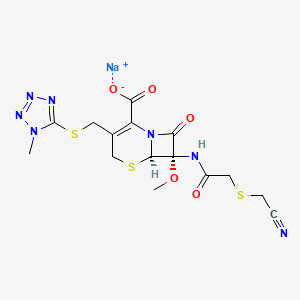
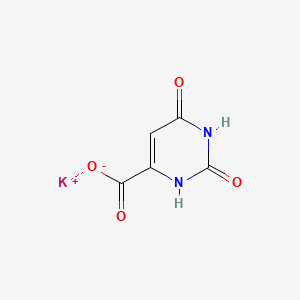
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
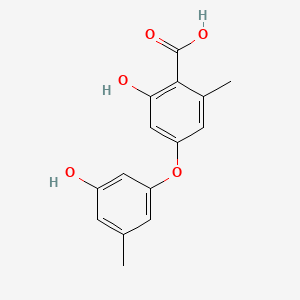
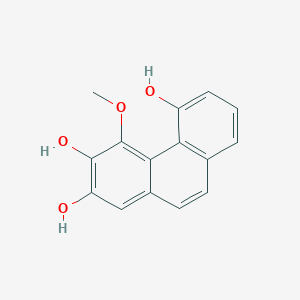
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)
